molecular formula C8H8N4O3 B11436765 [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester CAS No. 63665-74-7

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester

Cat. No.: B11436765
CAS No.: 63665-74-7
M. Wt: 208.17 g/mol
InChI Key: DTIPYFGDNUVQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester (CAS: 110260-69-0) is a heterocyclic derivative featuring a triazolopyrimidine core with a hydroxy group at position 7, a methyl group at position 5, and a methyl ester at position 2 . Its molecular formula is C₈H₈N₄O₃, with a molecular weight of 208.18 g/mol.

Properties

CAS No.

63665-74-7

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

methyl 5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H8N4O3/c1-4-3-5(13)12-8(9-4)10-6(11-12)7(14)15-2/h3H,1-2H3,(H,9,10,11)

InChI Key

DTIPYFGDNUVQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with a suitable pyrimidine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the triazole or pyrimidine rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Structure

The structure of the compound can be represented as follows:

SMILES CC1=CC(=O)N2C(=N1)N=C(N2)C(=O)O\text{SMILES }\quad CC1=CC(=O)N2C(=N1)N=C(N2)C(=O)O

This structure features a triazole ring fused with a pyrimidine ring and a carboxylic acid functional group, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi. The compound's mechanism often involves interference with nucleic acid synthesis or inhibition of key enzymes in bacterial metabolism.

Antitumor Activity

Several studies have highlighted the potential anticancer properties of triazolo-pyrimidine derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, derivatives have been synthesized that target specific pathways involved in cancer cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of triazolo-pyrimidines are also noteworthy. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation such as arthritis and cardiovascular diseases.

Central Nervous System Effects

Emerging studies suggest that triazolo-pyrimidine derivatives may have neuroprotective effects. Investigations into their ability to cross the blood-brain barrier and influence neurotransmitter systems are ongoing, with potential implications for treating neurodegenerative disorders.

Case Study 1: Antibacterial Activity

A study published in Molecules evaluated a series of triazolo-pyrimidine derivatives for their antibacterial activity against Mycobacterium tuberculosis. The most potent compound demonstrated an MIC value significantly lower than standard antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Properties

Research conducted on a novel derivative showed substantial cytotoxic effects against MCF-7 breast cancer cells. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound . Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The triazolopyrimidine scaffold allows diverse substitutions at positions 2, 5, and 7, leading to variations in physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula Key Properties Synthesis Method Biological Relevance
Target Compound :
7-Hydroxy-5-methyl-, methyl ester
7-OH, 5-CH₃, 2-COOCH₃ C₈H₈N₄O₃ Polar due to -OH; moderate lipophilicity (methyl ester) Esterification of carboxylic acid using oxalyl chloride/DMF Potential hydrogen-bond donor for drug-receptor interactions
7-Oxo-5-phenyl derivative
(CAS: 329929-56-8)
7-O, 5-Ph, 2-COOH C₁₃H₁₀N₄O₃ Increased rigidity (ketone); reduced solubility Metal complexation via HftpO ligand Antiparallel coordination in metal complexes
7-Chloro-5-propyl derivative
(CAS: N/A)
7-Cl, 5-CH₂CH₂CH₃, 2-COOCH₃ C₁₀H₁₁ClN₄O₂ Higher stability (Cl); increased lipophilicity Chlorination of precursor using PCl₅ Enhanced metabolic stability in agrochemicals
7-(Difluoromethyl)-5-methyl derivative
(CAS: 445025-82-1)
7-CF₂H, 5-CH₃, 2-COOH C₈H₆F₂N₄O₂ Electronegative (F); acidic carboxylic acid Fluorination via difluoromethylation Improved bioactivity in fungicides
7-Heptyloxy-5-phenyl derivative
(Compound 3f )
7-O(CH₂)₆CH₃, 5-Ph C₂₀H₂₂N₄O Highly lipophilic (long alkyl chain) Nucleophilic substitution with heptyl bromide Membrane permeability in drug design
2-Amino-6-carboxamide derivatives
(e.g., Compound 5t )
2-NH₂, 6-CONHR, 7-Ph C₁₉H₁₉N₇O₄S Amphiphilic (amide + aryl) Multi-component Biginelli-like reaction Anticancer and kinase inhibition

Physicochemical and Electronic Properties

  • Hydrogen Bonding : The 7-hydroxy group in the target compound enables strong hydrogen bonding (e.g., with water or biological targets), contrasting with 7-chloro (halogen bonding) or 7-aryl (π-π stacking) analogues .
  • Lipophilicity : Methyl/ethyl esters (logP ~1.5–2.0) are less polar than carboxylic acids (logP ~0.5) but more soluble than long-chain alkyl ethers (e.g., 7-heptyloxy: logP ~4.5) .
  • Electron Effects : Electron-withdrawing groups (e.g., 7-CF₂H) increase electrophilicity at the triazole ring, enhancing reactivity in nucleophilic substitutions .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester is a member of the triazolopyrimidine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C₆H₄N₄O₂
  • Molecular Weight: 164.12 g/mol
  • CAS Number: 202065-25-6

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study synthesized various derivatives and tested their antibacterial and antifungal activities. The results indicated that these compounds effectively inhibited the growth of several bacterial strains and fungi, suggesting their potential as antimicrobial agents .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of triazolo[1,5-a]pyrimidine derivatives. For instance, compounds were shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX Enzymes by Triazolo[1,5-a]pyrimidine Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A0.04 ± 0.010.04 ± 0.01
Compound B0.05 ± 0.020.03 ± 0.01
Celecoxib0.04 ± 0.01-

Anticancer Potential

The potential anticancer activity of triazolo[1,5-a]pyrimidine derivatives has been explored in various studies. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression .

Case Study: Apoptosis Induction in HeLa Cells
In a recent experiment involving HeLa cells (a cervical cancer cell line), treatment with a triazolo[1,5-a]pyrimidine derivative resulted in significant apoptosis as measured by flow cytometry. The study noted an increase in caspase-3 activity and a decrease in mitochondrial membrane potential post-treatment .

The biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition: Many derivatives act as inhibitors of key enzymes such as COX and DNA gyrase.
  • Receptor Modulation: Some compounds have shown the ability to modulate receptors involved in inflammatory responses and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the triazolo[1,5-a]pyrimidine core can enhance potency and selectivity against targeted pathways.

Table 2: Summary of SAR Findings

Substituent PositionEffect on ActivityExample Compound
Position 7Increased anti-inflammatory activityCompound A
Position 5Enhanced anticancer propertiesCompound B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.